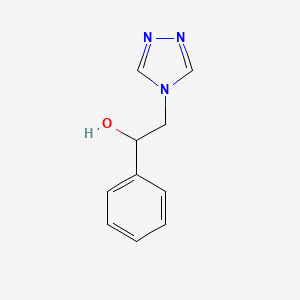![molecular formula C15H17N3O3S B7547155 methyl N-[4-(2-thiophen-2-ylethylcarbamoylamino)phenyl]carbamate](/img/structure/B7547155.png)
methyl N-[4-(2-thiophen-2-ylethylcarbamoylamino)phenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-[4-(2-thiophen-2-ylethylcarbamoylamino)phenyl]carbamate, also known as TAK-659, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of kinase inhibitors and has been shown to exhibit potent inhibitory activity against various kinases involved in the progression of cancer and autoimmune diseases.
Wirkmechanismus
Methyl N-[4-(2-thiophen-2-ylethylcarbamoylamino)phenyl]carbamate exerts its therapeutic effects by inhibiting the activity of various kinases involved in the progression of cancer and autoimmune diseases. It specifically targets BTK, FLT3, and JAK kinases, which play a critical role in the survival and proliferation of cancer and autoimmune cells. By inhibiting these kinases, this compound blocks the signaling pathways that promote cell growth and survival, leading to the death of cancer and autoimmune cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent inhibitory activity against BTK, FLT3, and JAK kinases, leading to the death of cancer and autoimmune cells. It has also been shown to modulate the immune system by inhibiting the production of cytokines and chemokines that promote inflammation and autoimmunity. In preclinical studies, this compound has demonstrated significant anti-tumor activity and has shown promising results in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl N-[4-(2-thiophen-2-ylethylcarbamoylamino)phenyl]carbamate has several advantages for lab experiments, including its potent inhibitory activity against BTK, FLT3, and JAK kinases, its ability to induce cell death in cancer and autoimmune cells, and its ability to modulate the immune system. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for further optimization of its pharmacokinetic and pharmacodynamic properties.
Zukünftige Richtungen
There are several future directions for research on methyl N-[4-(2-thiophen-2-ylethylcarbamoylamino)phenyl]carbamate, including the optimization of its pharmacokinetic and pharmacodynamic properties, the development of more potent and selective analogs, and the evaluation of its therapeutic potential in combination with other drugs. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify biomarkers that can predict its therapeutic efficacy. Overall, this compound has shown significant potential as a therapeutic agent for cancer and autoimmune diseases, and further research is needed to fully explore its therapeutic potential.
Synthesemethoden
The synthesis of methyl N-[4-(2-thiophen-2-ylethylcarbamoylamino)phenyl]carbamate involves the reaction of N-(4-aminophenyl)carbamate with 2-thiopheneethylisocyanate in the presence of a catalyst. The resulting intermediate is then treated with methyl chloroformate to yield the final product, this compound. The synthesis method has been optimized to achieve high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
Methyl N-[4-(2-thiophen-2-ylethylcarbamoylamino)phenyl]carbamate has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. It has been shown to exhibit potent inhibitory activity against various kinases involved in the progression of these diseases, including BTK, FLT3, and JAK. In preclinical studies, this compound has demonstrated significant anti-tumor activity in various cancer models, including lymphoma, leukemia, and solid tumors. It has also shown promising results in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
Eigenschaften
IUPAC Name |
methyl N-[4-(2-thiophen-2-ylethylcarbamoylamino)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-21-15(20)18-12-6-4-11(5-7-12)17-14(19)16-9-8-13-3-2-10-22-13/h2-7,10H,8-9H2,1H3,(H,18,20)(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMBBTKYGDKRQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)NC(=O)NCCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,6-dimethyl-N-[(1R)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7547074.png)
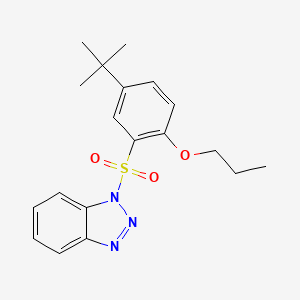
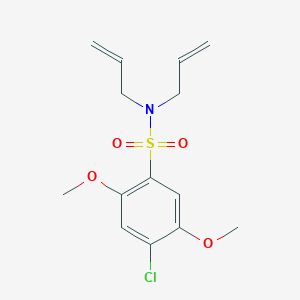
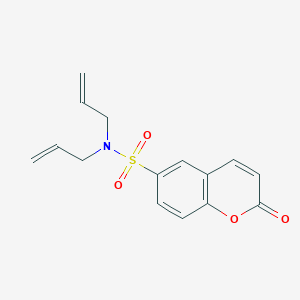
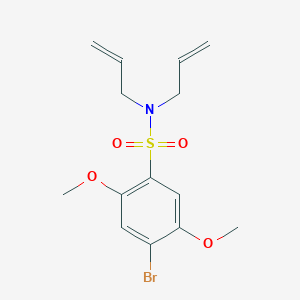
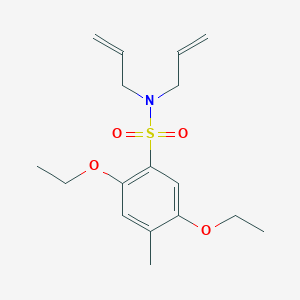
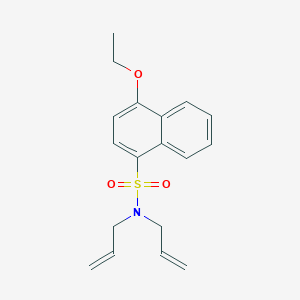
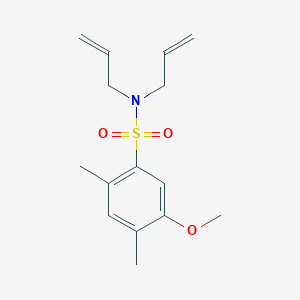
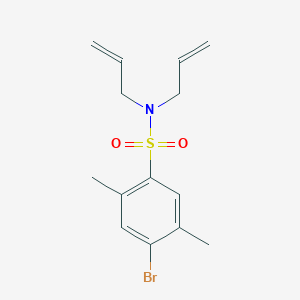
![N-(2-fluorophenyl)-4-[4-[(2-fluorophenyl)sulfamoyl]phenoxy]benzenesulfonamide](/img/structure/B7547140.png)
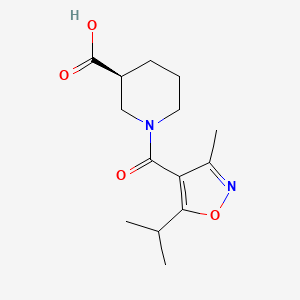
![(2R)-1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidine-2-carboxylic acid](/img/structure/B7547174.png)
![7-[(N-methylanilino)methyl]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7547175.png)
